5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, as well as a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 2-methyl-5-nitroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Safety measures are also crucial due to the potential toxicity of some intermediates and reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methanesulfonyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfone derivatives.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methanesulfonylpyrimidine: Shares the pyrimidine core but lacks the nitrophenyl group.
2-Methyl-5-nitroaniline: Contains the nitrophenyl group but lacks the pyrimidine core.
Uniqueness
5-Chloro-2-methanesulfonyl-N-(2-methyl-5-nitrophenyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11ClN4O5S |
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Molecular Weight |
370.77 g/mol |
IUPAC Name |
5-chloro-N-(2-methyl-5-nitrophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11ClN4O5S/c1-7-3-4-8(18(20)21)5-10(7)16-12(19)11-9(14)6-15-13(17-11)24(2,22)23/h3-6H,1-2H3,(H,16,19) |
InChI Key |
WIEUAEZNEANFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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